molecular formula C8H7Cl3O B1583219 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one CAS No. 3274-12-2

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

Cat. No. B1583219
CAS RN: 3274-12-2
M. Wt: 225.5 g/mol
InChI Key: RCHALGLCCGJUAE-UHFFFAOYSA-N
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Description

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the linear formula C8H7Cl3O . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .


Synthesis Analysis

The synthesis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has been studied using various methods. One such method involves the electrochemical reduction of the compound, which has been studied using cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . Another method involves treatment with BunLi in THF (−60–0°C) .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one contains a trichloromethyl substituent at a quaternary carbon atom .


Chemical Reactions Analysis

The chemical reactions of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one have been studied. One notable reaction is reductive dehalogenation, which involves the initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of a proton, simultaneous elimination of the two residual halogen atoms to form a carbene, and rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include a molecular weight of 225.5 . The compound is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Electrochemical Properties and Applications

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one exhibits notable electrochemical properties. Studies using techniques like cyclic voltammetry and rotating disk electrode voltametry have investigated its reductive dehalogenation process. This process involves the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by a sequence of reactions leading to the formation of various compounds like 4-methylcyclohepta-2,4,6-trien-1-one (Moiseeva et al., 2014). Similar electrochemical transformations have been observed in derivatives of this compound, further emphasizing its versatility in electrochemical applications (Moiseeva et al., 2011).

Photolysis and Zwitterion Formation

Research on the photolysis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has provided direct evidence of a zwitterion intermediate. This is significant as it represents the first dienone photo-product where the carbon skeleton of the zwitterion intermediate has been successfully trapped intact, contributing to the understanding of photolytic processes in organic chemistry (Schuster & Abraitys, 1969).

Applications in Organic Synthesis

This compound is also relevant in organic synthesis. The electrochemically induced transformation into different compounds like 3,4-dimethylphenol highlights its potential in synthetic chemistry. This transformation is achieved through reductive dehalogenation and subsequent anionic cyclopropyl-allyl rearrangement (Gavrilova et al., 2009). Additionally, its involvement in the formation of bicyclo[3,1,0]hexan-3-one derivatives through thermolysis has been documented, showcasing its role in creating diverse organic structures (Märkl et al., 1980).

Other Research Areas

  • The compound's utility in the preparation of 5-chloropyrazoles via tandem Meyer–Schuster/von Auwers rearrangements emphasizes its role in producing functionally diverse organic molecules (Dumeunier et al., 2014).
  • Studies involving conformational analysis and quantum descriptors of related derivatives reveal insights into structural aspects, chemical reactivity, and molecular docking, indicating its potential in medicinal chemistry research (Mary et al., 2020).

Safety And Hazards

Safety precautions for handling 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas. People should be kept away from and upwind of any spill or leak .

properties

IUPAC Name

4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHALGLCCGJUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324679
Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one

CAS RN

3274-12-2
Record name 3274-12-2
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Record name 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
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Citations

For This Compound
3
Citations
AA Moiseeva, GV Gavrilova, LN Vykhodtseva… - Russian Journal of …, 2014 - Springer
The properties of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one which contains the trichloromethyl substituent at a quaternary carbon atom have been studied by cyclic …
Number of citations: 5 idp.springer.com
R Dumeunier, S Jaeckh, R Goebel - Tetrahedron Letters, 2014 - Elsevier
A new, practical preparation of β,β-dichloroenones in three to four steps allows for a straightforward synthesis of 5-chloropyrazoles. Addition of various propargyl anions to commercially …
Number of citations: 2 www.sciencedirect.com
АА Моисеева, ГВ Гаврилова, ЛН Выходцева… - Журнал общей …, 2014 - elibrary.ru
Проведено исследование свойств 4-метил-4-трихлорметилциклогекса-2, 5-диен-1-она с трихлорметильным заместителем при четвертичном атоме углерода методами …
Number of citations: 0 elibrary.ru

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